Biotin-PEG6-hydrazide

Spacer Length Steric Hindrance Avidin-Biotin Binding

Researchers frequently encounter steric hindrance and protein aggregation when using short or hydrophobic LC-biotin-hydrazide linkers, leading to low yields in IP/co-IP and reduced antibody activity. (+)-Biotin-PEG6-hydrazide solves these issues with a 35-37 Å hydrophilic PEG6 spacer that improves steric accessibility and permits direct conjugation in mild aqueous buffers, eliminating DMSO-induced antibody precipitation. • Provides ~35-37 Å reach vs. 31.3 Å (PEG4), increasing capture efficiency of sterically demanding targets. • Aqueous solubility preserves antibody affinity; eliminates protein aggregation observed with biotin-LC-hydrazide. • Optimized PEG6 length supports stable ternary complex formation in PROTAC development. • Supplied as ≥98% pure solid; stable at -20 °C, shipped at ambient temperature.

Molecular Formula C25H47N5O9S
Molecular Weight 593.7 g/mol
Cat. No. B1192321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG6-hydrazide
SynonymsBiotin-PEG6-hydrazide
Molecular FormulaC25H47N5O9S
Molecular Weight593.7 g/mol
Structural Identifiers
InChIInChI=1S/C25H47N5O9S/c26-30-23(32)5-7-34-9-11-36-13-15-38-17-18-39-16-14-37-12-10-35-8-6-27-22(31)4-2-1-3-21-24-20(19-40-21)28-25(33)29-24/h20-21,24H,1-19,26H2,(H,27,31)(H,30,32)(H2,28,29,33)/t20-,21-,24-/m0/s1
InChIKeyBKVIFOCCBJHLJK-HFMPRLQTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Biotin-PEG6-hydrazide Overview


(+)-Biotin-PEG6-hydrazide is a polyethylene glycol (PEG)-derived heterobifunctional linker that combines a high-affinity biotin moiety with a reactive hydrazide group, separated by a six-unit PEG spacer. This structure enables specific and stable conjugation to carbonyl-containing biomolecules, such as oxidized glycoproteins and aldehydes, while the PEG6 segment imparts enhanced water solubility and flexibility . Its design is specifically tailored for applications in bioconjugation, targeted drug delivery, and as a key component in the synthesis of proteolysis-targeting chimeras (PROTACs) .

Why Biotin-PEG6-hydrazide Is Irreplaceable


The functional performance of biotin-hydrazide reagents is critically dependent on the length and composition of the spacer arm. Substituting Biotin-PEG6-hydrazide with a generic biotin-hydrazide or a shorter PEG variant (e.g., PEG4) can lead to compromised experimental outcomes due to significant differences in solubility, steric accessibility, and conjugation efficiency. For instance, the hydrophobic nature of biotin-LC-hydrazide can induce protein aggregation, while shorter PEG linkers like PEG4 provide a limited reach of only 31.3 Å, which may be insufficient for accessing sterically hindered epitopes or for optimizing PROTAC ternary complex formation [1]. The extended and hydrophilic PEG6 spacer in this compound mitigates these issues, directly impacting assay reproducibility and the success of affinity-based purification or degradation studies .

Biotin-PEG6-hydrazide Differentiation Evidence


Extended Spacer Reduces Steric Hindrance

Biotin-PEG6-hydrazide features a spacer arm length estimated at ~35-37 Å, which is longer than the 31.3 Å spacer of the widely used Biotin-PEG4-hydrazide. This increased length provides greater flexibility and reach, reducing steric hindrance between the biotinylated target and the bulky avidin or streptavidin binding pocket, thereby improving the efficiency of pull-down assays .

Spacer Length Steric Hindrance Avidin-Biotin Binding Immunoprecipitation

Enhanced Aqueous Solubility

In contrast to the hydrophobic LC-biotin-hydrazide, which requires dissolution in organic solvents like DMSO and can cause protein aggregation, Biotin-PEG6-hydrazide demonstrates excellent water solubility due to its amphiphilic PEG6 spacer. This property allows for direct use in aqueous buffers, a critical advantage for maintaining the native conformation and activity of sensitive biological targets during biotinylation [1].

Solubility Bioconjugation Protein Aggregation Aqueous Compatibility

Optimized Linker for PROTAC Ternary Complex

As a PEG-based PROTAC linker, Biotin-PEG6-hydrazide provides a flexible spacer of intermediate length that is critical for inducing productive ternary complex formation between the target protein and E3 ligase. The PEG6 length is specifically designed to bridge the two ligands at an optimal distance, a parameter that directly correlates with degradation efficiency. Shorter PEG linkers (e.g., PEG2, PEG4) may force suboptimal geometry, reducing degradation potency [1].

PROTAC Linker Ternary Complex Targeted Protein Degradation Linker Optimization

Biotin-PEG6-hydrazide Validated Applications


Immunoprecipitation of Sterically Hindered Complexes

The extended ~35-37 Å PEG6 spacer arm significantly reduces steric hindrance between the captured biotinylated target and the avidin/streptavidin affinity matrix compared to the 31.3 Å PEG4 variant . This makes Biotin-PEG6-hydrazide the superior choice for immunoprecipitation (IP) and co-IP experiments where the target epitope is buried within a large protein complex or where the binding partner is sterically demanding. The improved accessibility directly translates to higher yields and more sensitive detection of low-abundance protein interactions .

Aggregation-Free Antibody Biotinylation

Unlike hydrophobic LC-biotin-hydrazide analogs that necessitate DMSO solubilization and risk precipitating the labeled antibody, Biotin-PEG6-hydrazide's excellent water solubility permits direct conjugation in mild aqueous buffers [1]. This is a critical advantage for labeling monoclonal or polyclonal antibodies intended for ELISA, immunohistochemistry (IHC), or flow cytometry, as it preserves antibody binding affinity and prevents aggregation during storage. The result is a stable, high-activity biotinylated antibody ready for immediate use in sensitive assays [1].

PROTAC Synthesis for Targeted Protein Degradation

Biotin-PEG6-hydrazide serves as a key PEG-based linker in the construction of PROTACs, where its specific length is optimized for facilitating the formation of a stable ternary complex between an E3 ubiquitin ligase and the protein of interest . The hydrazide functional group provides a convenient handle for conjugating to aldehyde- or ketone-bearing ligands. This compound is directly applicable in the preclinical development of novel protein degraders, where linker length is a crucial parameter for achieving potent and selective degradation of disease-relevant targets [2].

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